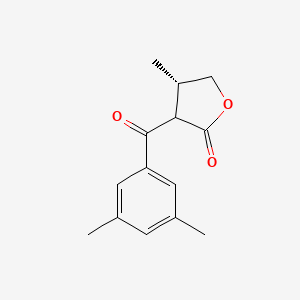
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- is a chemical compound known for its unique structure and properties This compound belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring fused to a lactone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylbenzoyl chloride with a suitable dihydrofuran derivative in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The presence of the benzoyl group also allows it to interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
2(3H)-Furanone, 3-(4-methylbenzoyl)dihydro-4-methyl-: Similar structure but with a different substitution pattern on the benzoyl group.
2(3H)-Furanone, 3-(3,5-dimethylphenyl)dihydro-4-methyl-: Lacks the carbonyl group, affecting its reactivity and properties.
Uniqueness
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- is unique due to the presence of both the 3,5-dimethylbenzoyl group and the chiral center at the 4-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
376364-27-1 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
(4S)-3-(3,5-dimethylbenzoyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C14H16O3/c1-8-4-9(2)6-11(5-8)13(15)12-10(3)7-17-14(12)16/h4-6,10,12H,7H2,1-3H3/t10-,12?/m1/s1 |
InChIキー |
GWHMKIYAPHHNLI-RWANSRKNSA-N |
異性体SMILES |
C[C@@H]1COC(=O)C1C(=O)C2=CC(=CC(=C2)C)C |
正規SMILES |
CC1COC(=O)C1C(=O)C2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)
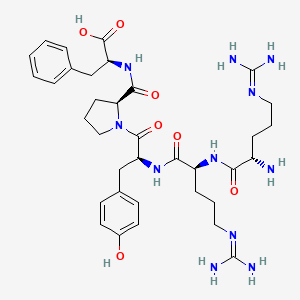

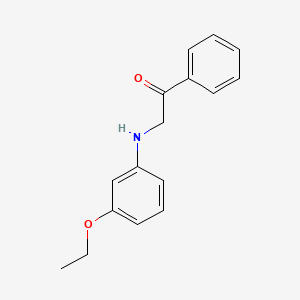
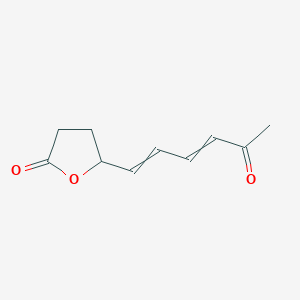
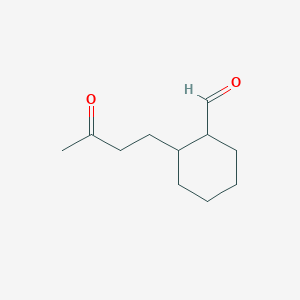
![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
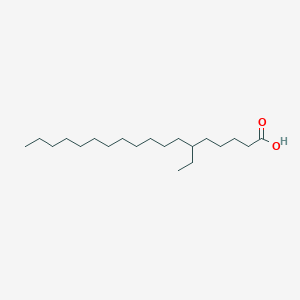
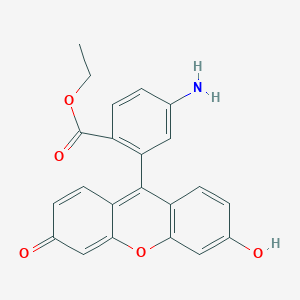
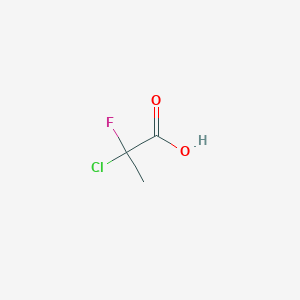
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
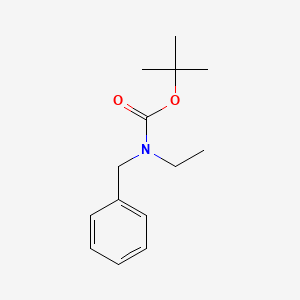
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
